molecular formula C22H14ClF3N4O4 B2538404 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide CAS No. 1223956-91-9

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2538404
CAS No.: 1223956-91-9
M. Wt: 490.82
InChI Key: OVFLOHJJFHTJQI-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C22H14ClF3N4O4 and its molecular weight is 490.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

Chemical Synthesis and Structural Elucidation

Research has demonstrated the synthesis of novel derivatives related to the compound, focusing on their chemical structure and potential for various biological activities. For example, studies have synthesized derivatives with anti-inflammatory, antimicrobial, and antitumor activities, highlighting the compound's versatility as a chemical scaffold for developing new therapeutic agents. These studies involve complex chemical synthesis techniques, including the reaction of different moieties to create compounds with targeted properties (K. Sunder & Jayapal Maleraju, 2013; J. Sebhaoui et al., 2020).

Antimicrobial and Antifungal Applications

The synthesis of derivatives based on the core structure of the compound has been explored for antimicrobial and antifungal applications. These derivatives have shown promising activity against various bacterial and fungal strains, suggesting the compound's potential as a basis for developing new antimicrobial agents (K. Pandya et al., 2019; M. Gouda et al., 2010).

Antitumor Activities

Several studies have synthesized derivatives of the compound to evaluate their antitumor activities. These derivatives have been tested in vitro against various cancer cell lines, showing potential as anticancer agents. The research highlights the compound's utility in creating derivatives with significant antitumor properties (S. Alqasoumi et al., 2009; L. Yurttaş et al., 2015).

Molecular Studies and Bioactivity

Molecular Docking and Dynamics

The compound and its derivatives have been subjects of molecular docking and dynamics studies to understand their interaction with biological targets. These studies contribute to the design of molecules with enhanced biological activities and specificity towards certain proteins, offering insights into the development of more effective therapeutic agents (J. Sebhaoui et al., 2020).

Drug-likeness and ADME Properties

In silico approaches have been utilized to predict the drug-likeness and ADME (absorption, distribution, metabolism, and excretion) properties of derivatives of the compound. This research aids in identifying potential drug candidates early in the drug development process, highlighting the compound's relevance in pharmaceutical chemistry (K. Pandya et al., 2019).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one, which is synthesized from 2-hydroxybenzaldehyde and 3,4-dihydro-2H-pyrazol-5-one. The second intermediate is N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide, which is synthesized from 4-chloro-3-(trifluoromethyl)aniline and acetic anhydride. The two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3,4-dihydro-2H-pyrazol-5-one", "4-chloro-3-(trifluoromethyl)aniline", "acetic anhydride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one:", "- 2-hydroxybenzaldehyde and 3,4-dihydro-2H-pyrazol-5-one are mixed in the presence of a base such as potassium carbonate and heated to reflux in a suitable solvent such as ethanol or methanol.", "- The resulting mixture is cooled and the solid product is filtered and washed with a suitable solvent such as water or ethanol.", "- The product is then dried under vacuum to yield 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one.", "Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide:", "- 4-chloro-3-(trifluoromethyl)aniline and acetic anhydride are mixed in the presence of a suitable catalyst such as sulfuric acid and heated to reflux in a suitable solvent such as dichloromethane or toluene.", "- The resulting mixture is cooled and the solid product is filtered and washed with a suitable solvent such as water or ethanol.", "- The product is then dried under vacuum to yield N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide.", "Coupling of the two intermediates:", "- 2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-one and N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide are mixed in the presence of standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane or dimethylformamide.", "- The resulting mixture is stirred at room temperature for a suitable period of time such as 24 hours.", "- The product is then purified using standard techniques such as column chromatography or recrystallization to yield the final product, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide." ] }

CAS No.

1223956-91-9

Molecular Formula

C22H14ClF3N4O4

Molecular Weight

490.82

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H14ClF3N4O4/c23-15-3-2-13(8-14(15)22(24,25)26)27-20(31)10-29-5-6-30-17(21(29)32)9-16(28-30)12-1-4-18-19(7-12)34-11-33-18/h1-9H,10-11H2,(H,27,31)

InChI Key

OVFLOHJJFHTJQI-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F

solubility

not available

Origin of Product

United States

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